2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine CAS number
2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine CAS number
This technical whitepaper provides an in-depth analysis of 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine , a highly versatile biaryl building block used extensively in medicinal chemistry and advanced materials science.
Executive Summary
The compound 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine is a privileged biaryl scaffold characterized by an ortho-benzyloxy group and a meta-amino group. In commercial and research settings, it is most frequently encountered and cataloged as its hydrochloride salt under CAS Number 1172393-53-1 [1]. The conversion to the hydrochloride salt mitigates the oxidative susceptibility of the free aniline base, ensuring long-term shelf stability and consistent reactivity during library synthesis.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems.
| Parameter | Value |
| Chemical Name | 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine |
| CAS Number | 1172393-53-1 (Hydrochloride salt)[1] |
| Molecular Formula | C19H17NO (Base) / C19H17NO·HCl (Salt) |
| Molecular Weight | 275.35 g/mol (Base) / 311.81 g/mol (Salt) |
| Target Purity | ≥ 95% (Standard specification via LC-MS)[1] |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |
| Structural Features | Sterically hindered ortho-substituted biaryl axis |
Structural and Mechanistic Significance in Drug Design
The architectural design of 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine offers specific mechanistic advantages in drug development:
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The Biaryl Axis: The ortho-benzyloxy substitution induces a significant steric clash, forcing the two phenyl rings out of coplanarity. This specific dihedral angle is highly prized in drug design for occupying distinct, three-dimensional hydrophobic pockets in target proteins (e.g., kinase allosteric sites).
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The Benzyloxy Group: Beyond acting as a lipophilic shield, the benzyl ether serves as a latent pharmacophore. It can be quantitatively cleaved downstream via palladium-catalyzed hydrogenolysis (Pd/C, H2) to reveal a free phenol, exposing a new hydrogen-bond donor/acceptor site.
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The 3-Amino Group: This highly nucleophilic handle permits rapid synthetic divergence. It acts as the primary attachment point for amide couplings, urea formations, or reductive aminations, enabling the rapid generation of analog libraries.
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The construction of the sterically hindered biaryl core is best achieved via a Suzuki-Miyaura cross-coupling between 1-(benzyloxy)-2-bromobenzene and 3-aminophenylboronic acid[2].
Causality in Experimental Design:
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Catalyst Selection: Pd(dppf)Cl2 is strictly preferred over standard Pd(PPh3)4. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the rate-limiting reductive elimination step, which is otherwise sluggish and prone to side reactions when synthesizing sterically encumbered ortho-substituted biaryls[3].
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Solvent System: A biphasic mixture of 1,4-dioxane and water is employed. Dioxane provides superior solubility for the lipophilic bromide and the growing biaryl product at elevated temperatures. Water is non-negotiable; it dissolves the K2CO3 base, facilitating the formation of the critical palladium-hydroxo intermediate required to activate the boronic acid for transmetalation.
Caption: Suzuki-Miyaura catalytic cycle for the synthesis of the biaryl target.
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system to ensure high yield and purity.
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Preparation & Degassing: Charge a Schlenk flask with 1-(benzyloxy)-2-bromobenzene (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and K2CO3 (2.5 eq). Add a 4:1 (v/v) mixture of 1,4-dioxane/H2O.
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Causality: Degassing the solvent via sparging with N2 for 15 minutes is critical. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich aniline product.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) to the degassed mixture.
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Causality: Adding the catalyst last minimizes its exposure to any residual dissolved oxygen, preserving the active Pd(0) species generated in situ.
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Thermal Activation: Heat the reaction mixture to 90°C under an N2 atmosphere for 12-18 hours. Monitor the consumption of the bromide via TLC (Hexane/EtOAc 3:1).
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Aqueous Workup: Cool the mixture to room temperature, dilute with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual 1,4-dioxane and inorganic salts, then dry over anhydrous Na2SO4.
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Purification: Concentrate the crude mixture in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the free base.
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Salt Formation (Validation Step): To isolate the stable hydrochloride salt (CAS 1172393-53-1)[1], dissolve the purified free base in anhydrous diethyl ether and add 1.1 equivalents of ethereal HCl (2M). Filter and dry the resulting precipitate.
Caption: Step-by-step synthetic workflow and purification logic.
Analytical Validation
To validate the structural integrity and ensure the ≥95% purity standard required for biological screening, the following analytical checks must be performed:
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LC-MS Analysis: The mass spectrum must confirm the mass of the free base with an[M+H]+ peak at m/z 276.1. The corresponding UV trace (at 254 nm) should exhibit a single, sharp peak integrating to >95% relative area.
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1H NMR (400 MHz, CDCl3): Structural validation requires the identification of the characteristic benzylic singlet (-OCH2-) at approximately 5.05 ppm (2H). The primary amine (-NH2) will appear as a broad singlet near 3.70 ppm (2H), which can be validated by its disappearance upon D2O exchange. The complex multiplet integrating to 13 protons in the 6.6–7.5 ppm region confirms the intact biaryl and benzyl aromatic systems.
References
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The Journal of Physical Chemistry Letters. "Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions". ACS Publications. URL: [Link]
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The Journal of Organic Chemistry. "Functionalization of Deutero- and Protoporphyrin IX Dimethyl Esters via Palladium-Catalyzed Coupling Reactions". ACS Publications. URL:[Link]
